4-Acetoxymethyl-2-methoxyphenol
Description
4-Acetoxymethyl-2-methoxyphenol is a phenolic compound featuring a methoxy group at the 2-position and an acetoxymethyl (-CH₂OAc) group at the 4-position of the benzene ring. Such compounds are typically used in organic synthesis, pharmaceutical intermediates, or as stabilizers due to their phenolic and ester functionalities.
Properties
Molecular Formula |
C10H12O4 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
(4-hydroxy-3-methoxyphenyl)methyl acetate |
InChI |
InChI=1S/C10H12O4/c1-7(11)14-6-8-3-4-9(12)10(5-8)13-2/h3-5,12H,6H2,1-2H3 |
InChI Key |
DZWDEGBGKYCSKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-Acetoxymethyl-2-methoxyphenol with analogous compounds based on substituents, functional groups, and properties inferred from the evidence.
Table 1: Structural and Functional Group Comparison
Key Observations
Functional Group Influence on Reactivity The acetoxymethyl group in the target compound is less polar than the aminomethyl group in 4-(Aminomethyl)-2-methoxyphenol, reducing water solubility but increasing lipid membrane permeability . Compared to 4-Methoxybenzyl Alcohol, the acetoxymethyl ester is more hydrolytically stable than the hydroxymethyl group, which can oxidize or form hydrogen bonds .
Hazard Profiles Compounds with amino groups (e.g., 4-(Aminomethyl)-2-methoxyphenol) exhibit higher acute toxicity (skin/eye irritation) due to their basicity and reactivity . Ester-containing compounds (e.g., Eugenol Acetate, 4-Acetoxy-3-methoxyacetophenone) generally pose moderate hazards, primarily as irritants upon prolonged exposure .
Table 2: Physical and Hazard Properties
*Inferred from structural analogs in and .
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